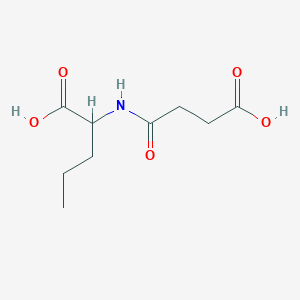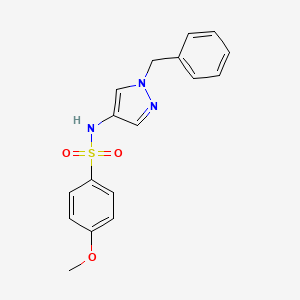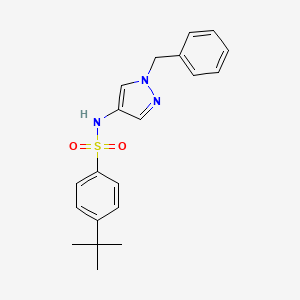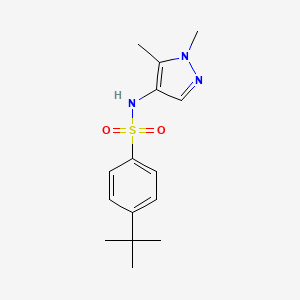![molecular formula C9H10ClN3O2S2 B7518189 5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B7518189.png)
5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide, also known as CMPD101, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and has been shown to exhibit potent inhibitory activity against a variety of enzymes and biological targets.
作用機序
The mechanism of action of 5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide is complex and involves the inhibition of various enzymes and biological targets. One of the primary targets of this compound is tyrosine kinase, which plays a key role in the regulation of cell growth and division. By inhibiting this enzyme, 5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide has the potential to slow or even stop the growth and spread of cancer cells.
Biochemical and physiological effects:
5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory activity against tyrosine kinase, this compound has also been shown to inhibit the activity of other enzymes and targets, including the protein kinase CK2 and the transcription factor NF-kappaB. These effects have the potential to impact a wide range of biological processes, including cell growth and division, inflammation, and immune function.
実験室実験の利点と制限
One of the primary advantages of using 5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide in laboratory experiments is its potent inhibitory activity against a variety of enzymes and biological targets. This makes it a valuable tool for researchers studying the mechanisms of disease and the development of new therapeutic agents. However, there are also limitations to the use of 5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide in laboratory experiments. For example, this compound may have off-target effects that could impact the results of experiments. Additionally, the synthesis of 5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide can be complex and time-consuming, which may limit its availability for use in certain experiments.
将来の方向性
There are a number of potential future directions for research involving 5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide. One area of interest is the development of new therapeutic agents based on this compound. Researchers are exploring the use of 5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide and related compounds for the treatment of a wide range of diseases, including cancer, inflammation, and autoimmune disorders. Additionally, there is ongoing research aimed at understanding the mechanisms of action of 5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide and related compounds, as well as identifying new targets for inhibition. Overall, the potential applications of 5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide make it an exciting area of research with many promising avenues for future exploration.
合成法
The synthesis of 5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide involves a series of chemical reactions that are typically carried out in a laboratory setting. The starting materials for the synthesis include 5-chlorothiophene-2-sulfonamide and 1-methyl-1H-pyrazole-4-carbaldehyde. These compounds are reacted together in the presence of a catalyst and other reagents to produce 5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide.
科学的研究の応用
5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide has been the subject of numerous scientific studies and has been shown to have a wide range of potential applications. One area of research that has received significant attention is the potential use of 5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide as a therapeutic agent for the treatment of various diseases. This compound has been shown to exhibit potent inhibitory activity against a number of enzymes and biological targets, including the enzyme tyrosine kinase, which is involved in the development and progression of cancer.
特性
IUPAC Name |
5-chloro-N-[(1-methylpyrazol-4-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2S2/c1-13-6-7(4-11-13)5-12-17(14,15)9-3-2-8(10)16-9/h2-4,6,12H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFHULPAZVCFHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNS(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7518128.png)

![2-({2-[(3,4-Dimethylphenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride](/img/structure/B7518142.png)
![2-(5-Difluoromethyl-thiophen-3-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B7518157.png)
![4-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B7518165.png)
![1,3-dimethyl-N-[4-(pyrazol-1-ylmethyl)phenyl]pyrazole-4-sulfonamide](/img/structure/B7518172.png)

![2,4,6-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7518185.png)


![[3-(Methanesulfonylamino-methyl)-phenoxy]-acetic Acid](/img/structure/B7518217.png)
![4-(4-Ethylpiperazin-1-yl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B7518218.png)